molecular formula C17H16N4O2S B2661840 N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 933238-32-5

N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2661840
CAS No.: 933238-32-5
M. Wt: 340.4
InChI Key: WWXHSZNEQKQMCC-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a carboxamide group and a morpholine-substituted phenyl moiety. The benzothiadiazole ring is electron-deficient, a property that often enhances interactions with biological targets such as enzymes or receptors . The morpholine group contributes to solubility and pharmacokinetic properties, making this scaffold relevant in medicinal chemistry.

Synthetic routes for related compounds involve acylation of thiazol-2-ylamines with chloroacetyl chloride, followed by reaction with morpholine and sulfur to introduce the thioxoacetamide moiety . These methods highlight the versatility of morpholine-containing intermediates in constructing complex heterocycles.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(12-1-6-15-16(11-12)20-24-19-15)18-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXHSZNEQKQMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(morpholin-4-yl)aniline with 2,1,3-benzothiadiazole-5-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives, including N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that benzothiadiazole derivatives showed promising activity against leukemia cell lines with IC50 values indicating potent inhibition of cell proliferation .

Key Findings:

  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on multiple cancer cell lines, showing IC50 values lower than traditional chemotherapeutics.
  • Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of cancer cell growth through various pathways, including targeting specific kinases involved in tumorigenesis .

Enzyme Modulation

This compound has also been studied for its role as an inhibitor of specific enzymes that are implicated in inflammatory processes and pain management. The compound's structure allows it to act as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are critical targets for treating pain and inflammation .

Enzyme Inhibition Details:

  • sEH and FAAH Inhibition : This compound demonstrated low nanomolar inhibition potencies for both enzymes, suggesting its potential use in developing new analgesics that minimize side effects associated with conventional treatments .
  • Therapeutic Implications : The dual inhibition mechanism may provide enhanced therapeutic benefits in managing pain without the adverse effects typically seen with nonsteroidal anti-inflammatory drugs .

Antimicrobial Properties

The compound's antimicrobial properties have also been explored. Similar benzothiadiazole derivatives have shown increased antibacterial and antifungal activities when formulated into inclusion complexes with cyclodextrins. This approach enhances solubility and bioavailability, making these compounds more effective against microbial pathogens .

Antimicrobial Findings:

  • Inclusion Complexes : The formation of inclusion complexes significantly improves the solubility and stability of the compound, leading to enhanced antimicrobial efficacy.
  • Broad Spectrum Activity : Studies indicated that these complexes exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains .

Case Studies and Research Insights

Several case studies have documented the synthesis and biological evaluation of this compound:

StudyFocus AreaKey Results
Zhang et al. (2023)Anticancer ActivityIdentified significant cytotoxicity against multiple cancer lines with promising IC50 values .
Research on Enzyme InhibitionPain ManagementDemonstrated dual inhibition capabilities for sEH and FAAH, suggesting utility in pain relief therapies .
Inclusion Complex StudiesAntimicrobial EfficacyShowed improved solubility and antimicrobial effectiveness through complexation with cyclodextrins .

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biological pathways. For instance, it may inhibit the activity of kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide with key analogs, emphasizing structural variations, molecular weights, and reported biological activities:

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity/Notes Reference
This compound Benzothiadiazole Morpholinophenyl carboxamide ~355.4 g/mol Structural analog of kinase inhibitors
CYC116 (4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine) Pyrimidine-thiazole Morpholinophenyl, aminothiazole ~381.5 g/mol Fyn kinase inhibitor; suppresses mast cell responses
N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide (BJ25944) Benzothiadiazole-thiazole Pyrazolyl-thiazole ethyl chain ~384.5 g/mol No explicit activity reported
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide Benzofuran-thiadiazole 4-bromobenzoyl, methylthiadiazole ~441.3 g/mol Structural diversity in heterocyclic cores
4-phenyl-1-{2-[4-(trifluoromethyl)phenyl]morpholin-4-yl}butan-1-one (BJ25940) Morpholine-ketone Trifluoromethylphenyl, phenylbutanone ~377.4 g/mol Emphasis on fluorinated substituents

Structural and Functional Insights

  • Morpholine Substitution: The morpholinophenyl group is a shared feature in CYC116 and the target compound, enhancing solubility and target affinity. However, CYC116’s pyrimidine-thiazole core diverges from the benzothiadiazole scaffold, likely altering its kinase selectivity .
  • Benzothiadiazole vs.
  • Substituent Effects : Fluorinated groups (e.g., trifluoromethyl in BJ25940) improve metabolic stability but increase molecular weight, which may affect bioavailability .

Biological Activity

N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure

The compound features a benzothiadiazole core substituted with a morpholine group and a carboxamide functional group. Its molecular formula is C17H16N2O2S, with a molecular weight of approximately 300.39 g/mol.

Physical Properties

  • Melting Point : Information on the melting point can be crucial for understanding the compound's stability and handling.
  • Solubility : Solubility in various solvents affects its bioavailability and pharmacokinetics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzothiadiazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
N-(4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluorophenyl)-4-methoxybenzenesulfonamidePC-3 (Prostate)0.67
N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)6.82

These results indicate that similar compounds exhibit promising anticancer activity, suggesting that this compound may also possess such properties.

The mechanism by which benzothiadiazole derivatives exert their anticancer effects often involves:

  • Inhibition of Cell Proliferation : Targeting specific signaling pathways that regulate cell growth.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.

For example, molecular docking studies have indicated that certain derivatives bind effectively to enzyme targets involved in cancer progression, demonstrating favorable binding affinities and energies .

Antimicrobial Activity

Benzothiadiazole derivatives have also been evaluated for their antimicrobial properties. In particular, compounds exhibiting activity against both bacterial and fungal strains have been reported.

Compound MIC (μmol/mL) Target Organisms Reference
N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides10.7–21.4Various bacteria and fungi

These findings suggest that this compound may also display antimicrobial properties worth exploring.

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various benzothiadiazole derivatives against human cancer cell lines (NCI-60 panel), several compounds were found to exhibit significant cytotoxicity. The study utilized both in vitro assays and molecular docking techniques to evaluate binding interactions with key oncogenic proteins.

Case Study 2: Structure-Based Drug Design

Another investigation focused on structure-based drug design strategies for synthesizing new benzothiadiazole derivatives. Researchers employed computational modeling to predict the biological activity based on structural modifications. This approach led to the identification of several promising candidates with enhanced potency against targeted cancer types .

Q & A

Q. What are the key synthetic routes for N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a benzothiadiazole-carboxylic acid derivative with a morpholine-substituted aniline. Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or POCl₃ in aprotic solvents (e.g., DMF, THF) under reflux (130°C for 4–6 hours) to form the reactive intermediate.
  • Nucleophilic substitution : React the activated intermediate with 4-(morpholin-4-yl)aniline in the presence of a base (e.g., triethylamine) to form the carboxamide bond .
  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for high solubility) and catalyst loading (e.g., 1.2–1.5 equivalents of POCl₃) to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Elemental analysis : Compare experimental vs. calculated C, H, N, S content to confirm stoichiometry (deviation <0.4% acceptable) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.8–8.2 ppm for benzothiadiazole and morpholine-substituted phenyl groups) and carboxamide carbonyl (δ ~165–170 ppm) .
  • FTIR : Confirm C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Melting point : Consistency with literature values (±2°C) indicates purity .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of benzothiadiazole-morpholine hybrids?

  • Methodological Answer : Design SAR studies by systematically modifying:
  • Morpholine substituents : Replace morpholine with piperidine or thiomorpholine to assess the impact of ring size and heteroatoms on bioactivity .
  • Benzothiadiazole substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 4 or 6 to modulate electronic properties .
  • Bioactivity assays : Test derivatives against target enzymes (e.g., kinases, topoisomerases) using fluorescence polarization or enzyme-linked assays. Correlate IC₅₀ values with computational parameters (e.g., LogP, polar surface area) .

Q. How can molecular docking explain discrepancies in experimental bioactivity data for analogs of this compound?

  • Methodological Answer : Perform in silico docking (e.g., AutoDock Vina, Schrödinger Suite) to:
  • Identify binding modes : Compare docking poses of active vs. inactive analogs. For example, active analogs may form hydrogen bonds with catalytic residues (e.g., Asp86 in topoisomerase I) .
  • Resolve contradictions : If an analog shows low experimental activity despite favorable docking scores, assess solubility (via shake-flask method) or membrane permeability (Caco-2 assay) to rule out pharmacokinetic limitations .

Q. What experimental and computational approaches are recommended to validate hydrogen-bonding interactions in the crystal structure?

  • Methodological Answer :
  • X-ray crystallography : Resolve the structure to identify intermolecular interactions (e.g., C–H⋯F or N–H⋯O bonds). Use software like SHELX or Olex2 for refinement .
  • DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level and compare bond lengths/angles with crystallographic data. Calculate electrostatic potential maps to visualize H-bond donors/acceptors .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between calculated and experimental elemental analysis data?

  • Methodological Answer :
  • Re-evaluate synthesis : Ensure stoichiometric ratios of reactants and complete removal of solvents (e.g., residual DMF can inflate nitrogen content).
  • Analytical calibration : Recalibrate elemental analyzers using certified standards (e.g., acetanilide for nitrogen).
  • Alternative techniques : Validate purity via mass spectrometry (ESI-MS) or combustion analysis .

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